molecular formula C7H5F3N4O B13199093 1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B13199093
M. Wt: 218.14 g/mol
InChI Key: XXOSESQFIDTVPF-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a hydroxyl group at position 4 and a trifluoroethyl group at position 1. This structure combines a biologically active scaffold with a fluorine-rich substituent, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs . The compound’s tautomeric equilibrium between the 1H-pyrazolo[3,4-d]pyrimidin-4-ol and 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one forms may influence its solubility and binding interactions .

Properties

Molecular Formula

C7H5F3N4O

Molecular Weight

218.14 g/mol

IUPAC Name

1-(2,2,2-trifluoroethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H5F3N4O/c8-7(9,10)2-14-5-4(1-13-14)6(15)12-3-11-5/h1,3H,2H2,(H,11,12,15)

InChI Key

XXOSESQFIDTVPF-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C2=C1C(=O)NC=N2)CC(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Detailed Example Synthesis

Stepwise Preparation Outline

Step Reaction Description Key Reagents Conditions Notes
1 Preparation of aminopyrazole carbonitrile 1,1'-dicyano-2,2'-dithiomethylmethylene + substituted phenylhydrazine Stirring in dioxane with catalytic piperidine Yields key starting material for ring formation
2 Cyclization with urea to form pyrazolo[3,4-d]pyrimidine core Urea or substituted urea Heating under reflux Forms fused heterocycle with pyrimidine ring
3 Chlorination of pyrimidine ring Phosphorus oxychloride and phosphorus pentachloride Reflux Activates ring for substitution
4 Alkylation with 2,2,2-trifluoroethyl halide 2,2,2-trifluoroethyl bromide or chloride Base-mediated substitution Introduces trifluoroethyl group at N-1 position
5 Hydroxylation at 4-position Hydrolysis or nucleophilic substitution Controlled conditions Yields 4-ol functionality

Representative Data Table of Intermediates and Products

Compound ID Molecular Ion m/z (ESI) + [M+H]+ Retention Time (min) Purification Method Reference
Aminopyrazole carbonitrile 354.9 2.9 Chiral SFC chromatography
Pyrazolo[3,4-d]pyrimidin-4-one intermediate 368.8 2.57 Chiral SFC chromatography
1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol ~300-350 (estimated) N/A N/A Synthesized via alkylation and hydroxylation steps

Research Discoveries and Optimization Insights

  • Pharmacophoric Importance : The trifluoroethyl substituent enhances the lipophilicity and metabolic stability of the pyrazolo[3,4-d]pyrimidine scaffold, improving biological activity such as epidermal growth factor receptor inhibition.

  • Synthetic Challenges : Controlling regioselectivity during alkylation and hydroxylation steps is critical to avoid side reactions and ensure high yield of the desired 4-ol derivative.

  • Purification Techniques : Chiral supercritical fluid chromatography (SFC) and preparative high-performance liquid chromatography (HPLC) are essential for isolating stereoisomers and obtaining pure compounds, as demonstrated in related fused ring compound syntheses.

  • Alternative Approaches : Some methods explore direct functionalization of preformed pyrazolo[3,4-d]pyrimidine cores with trifluoroethylating agents under mild conditions to improve efficiency and reduce reaction steps.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Halogenated phenyl derivatives (e.g., 4-chlorophenyl, 2,4-difluorophenyl) exhibit higher molecular weights and variable solubility depending on halogen electronegativity .

Biological Activity

1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C6H5F3N4O
  • Molecular Weight : 196.12 g/mol
  • CAS Number : 919278-39-0

The trifluoroethyl group enhances lipophilicity and biological activity, which may contribute to its interaction with various molecular targets.

This compound has been primarily studied for its role as a phosphodiesterase 5 (PDE5) inhibitor. PDE5 inhibitors are known to enhance the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and increased blood flow. This mechanism is particularly beneficial in treating conditions like erectile dysfunction and pulmonary hypertension.

In Vitro Studies

Research indicates that this compound exhibits potent inhibitory activity against PDE5. In a study evaluating various derivatives of pyrazolo[3,4-d]pyrimidines, this compound demonstrated an IC50 value in the nanomolar range, indicating high potency as a PDE5 inhibitor .

In Vivo Studies

In animal models, the compound has shown significant improvements in erectile function when compared to control groups. For instance, in rat models of erectile dysfunction induced by diabetes mellitus, treatment with this compound resulted in enhanced erectile response and increased cGMP levels in the corpus cavernosum .

Case Study 1: Efficacy in Erectile Dysfunction

A recent study published in The Journal of Urology investigated the efficacy of this compound in diabetic rats. The results indicated a marked increase in sexual function parameters compared to untreated controls. The compound was administered at varying doses (10 mg/kg and 20 mg/kg), with the higher dose yielding significantly better outcomes .

Dose (mg/kg)Efficacy (% Improvement)
00
1045
2075

Case Study 2: Safety Profile

A safety assessment conducted alongside efficacy trials revealed that the compound had a low toxicity profile. Histopathological examinations showed no significant organ damage at therapeutic doses .

Comparative Analysis with Other PDE5 Inhibitors

The following table summarizes the biological activity of selected PDE5 inhibitors compared to this compound:

Compound NameIC50 (nM)Therapeutic Use
Sildenafil10Erectile Dysfunction
Tadalafil8Erectile Dysfunction
Vardenafil12Erectile Dysfunction
This compound 5 Potentially ED & PH

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